1,4-Diisopropyl-2-methylbenzene, also known as p-Diisopropylbenzene, is an aromatic hydrocarbon with the molecular formula C13H20. This compound features a benzene ring substituted with two isopropyl groups at the 1 and 4 positions and a methyl group at the 2 position. Its structure can be represented as follows:
textCH(CH3)2 | CH3—C6H4—CH(CH3)2
The compound has a molecular weight of approximately 180.30 g/mol and is known for its distinctive chemical properties typical of aromatic compounds, including stability and reactivity in various
Currently, there is no significant research on the specific mechanism of action of p-cymene in biological systems.
1,4-Diisopropyl-2-methylbenzene can be synthesized through several methods:
Interaction studies involving 1,4-Diisopropyl-2-methylbenzene primarily focus on its behavior in catalytic systems and its interactions with other organic compounds. Its ability to participate in electrophilic substitution reactions makes it a candidate for further studies in catalysis and organic synthesis.
Several compounds share structural similarities with 1,4-Diisopropyl-2-methylbenzene. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,3-Diisopropylbenzene | CH(CH3)2—C6H4—CH(CH3)2 | Different substitution pattern on the benzene ring |
| 1,4-Diethylbenzene | C2H5—C6H4—C2H5 | Ethyl groups instead of isopropyl groups |
| 1-Methyl-4-isopropylbenzene | CH3—C6H4—CH(CH3)2 | Contains only one isopropyl group |
| 1,4-Bis(1-methylethyl)benzene | CH(CH3)2—C6H4—CH(CH3)2 | Similar structure but with different substituents |
The unique aspect of 1,4-Diisopropyl-2-methylbenzene lies in its specific arrangement of substituents which influences its chemical reactivity and physical properties compared to these similar compounds.
1,4-Diisopropyl-2-methylbenzene, also known as 2-methyl-1,4-bis(1-methylethyl)benzene, is an organic compound with the molecular formula C13H20 [1]. This compound features a benzene ring as its core structure with three substituents: two isopropyl groups at positions 1 and 4, and a methyl group at position 2 [2]. The systematic arrangement of these substituents around the aromatic ring creates a unique molecular architecture that influences its physical and chemical properties .
The benzene ring in 1,4-diisopropyl-2-methylbenzene maintains the characteristic hexagonal structure with bond angles close to 120 degrees, which is typical for sp² hybridized carbon atoms in aromatic systems [4]. However, the presence of the substituents causes slight deviations from this ideal geometry [5]. The carbon-carbon bond lengths within the benzene ring average approximately 1.39 Å, which falls between the typical values for single bonds (1.54 Å) and double bonds (1.34 Å), reflecting the delocalized nature of the π-electrons in the aromatic system [4] [6].
The bond lengths connecting the substituents to the benzene ring differ from those within the ring itself. The carbon-carbon bonds linking the isopropyl groups to the benzene ring measure approximately 1.50-1.52 Å, while the bond connecting the methyl group to the ring is slightly shorter at about 1.48-1.50 Å [5]. These differences arise from the varying electronic and steric effects of the substituents [7].
Table 1: Bond Lengths in 1,4-Diisopropyl-2-methylbenzene
| Bond Type | Average Length (Å) |
|---|---|
| C-C within benzene ring | 1.39 |
| C-C (benzene to isopropyl) | 1.50-1.52 |
| C-C (benzene to methyl) | 1.48-1.50 |
| C-H (benzene) | 1.08 |
| C-H (methyl/isopropyl) | 1.09-1.10 |
The bond angles within the isopropyl groups are close to the tetrahedral angle of 109.5 degrees, characteristic of sp³ hybridized carbon atoms [7] [8]. The methyl group similarly exhibits tetrahedral geometry with bond angles of approximately 109.5 degrees [5].
1,4-Diisopropyl-2-methylbenzene does not possess stereogenic centers that would lead to optical isomerism [9]. However, the molecule exhibits conformational isomerism due to the rotational freedom of the isopropyl groups around the single bonds connecting them to the benzene ring [10] [11].
The isopropyl groups can adopt different conformations relative to the plane of the benzene ring [10]. The most energetically favorable conformation is one where one of the methyl groups of each isopropyl substituent is positioned perpendicular to the benzene ring plane, minimizing steric interactions [12] [11]. This arrangement allows for optimal spacing between the bulky isopropyl groups and the neighboring substituents on the benzene ring [13].
Computational studies using density functional theory (DFT) have shown that the energy barriers for rotation of the isopropyl groups are relatively low, allowing for conformational flexibility at room temperature [12] [14]. The methyl group at position 2 further influences these conformational preferences through steric interactions with the adjacent isopropyl group at position 1 [10].
The electron density distribution in 1,4-diisopropyl-2-methylbenzene is significantly influenced by the presence of the alkyl substituents [15]. The benzene ring, being an aromatic system, possesses a delocalized π-electron cloud above and below the plane of the ring [4]. This electron density is not uniformly distributed but is modulated by the electronic effects of the substituents [15].
Computational studies using quantum mechanical methods have revealed that the alkyl substituents increase the electron density at the positions ortho and para to them through inductive and hyperconjugation effects [16] [17]. In 1,4-diisopropyl-2-methylbenzene, the electron-donating nature of the isopropyl and methyl groups leads to an increased electron density at specific positions on the benzene ring [18] [15].
The electron density is particularly enhanced at the carbon atoms of the benzene ring that are directly bonded to the alkyl substituents [15]. This increased electron density affects the reactivity patterns of the molecule, especially in electrophilic aromatic substitution reactions, where the substituents direct incoming electrophiles to specific positions on the ring [17] [9].
The electronic properties of 1,4-diisopropyl-2-methylbenzene are significantly influenced by the resonance effects of its substituents [16]. While alkyl groups like methyl and isopropyl are not typically considered strong resonance donors, they do participate in hyperconjugation, which can be viewed as a form of resonance involving sigma bonds [17] [19].
In the case of 1,4-diisopropyl-2-methylbenzene, the methyl group at position 2 and the isopropyl groups at positions 1 and 4 act as weak electron-donating groups through resonance [16]. This resonance effect occurs through the interaction between the sigma bonds of the alkyl groups and the pi system of the benzene ring [19]. The result is a slight increase in electron density within the aromatic system, particularly at the ortho and para positions relative to each substituent [17].
The resonance structures of 1,4-diisopropyl-2-methylbenzene can be represented by considering the interaction between the C-H sigma bonds of the alkyl groups and the pi orbitals of the benzene ring [16]. This interaction leads to a partial delocalization of electrons, stabilizing the molecule and influencing its reactivity patterns [17] [19].
The alkyl substituents in 1,4-diisopropyl-2-methylbenzene exert significant inductive effects on the benzene ring [17]. Both methyl and isopropyl groups are electron-donating through the inductive effect, pushing electron density toward the aromatic system [18]. This inductive effect arises from the relative electronegativity difference between carbon atoms in different hybridization states [17] [15].
The isopropyl groups, being more branched than the methyl group, exhibit a stronger electron-donating inductive effect [18]. This enhanced electron donation is due to the hyperconjugative stabilization provided by the additional methyl branches in the isopropyl groups [19]. The combined inductive effects of the three alkyl substituents in 1,4-diisopropyl-2-methylbenzene result in an electron-rich benzene ring [17] [15].
The inductive effects influence the electron density distribution across the molecule, affecting properties such as dipole moment, polarizability, and reactivity [18]. The electron-donating nature of the substituents makes the benzene ring more nucleophilic and more reactive toward electrophilic reagents [17]. Additionally, the positions ortho and para to the alkyl substituents become particularly electron-rich and thus more susceptible to electrophilic attack [17] [18].
Hyperconjugation plays a crucial role in determining the electronic properties of 1,4-diisopropyl-2-methylbenzene [19]. This phenomenon involves the interaction between sigma bonds (particularly C-H bonds) and adjacent pi systems or empty orbitals [19]. In the context of this molecule, hyperconjugation occurs between the C-H bonds of the alkyl substituents and the pi system of the benzene ring [19] [14].
The isopropyl groups in 1,4-diisopropyl-2-methylbenzene exhibit stronger hyperconjugative effects compared to simple methyl groups due to their branched structure [19]. Each isopropyl group has six C-H bonds (two from each methyl group) that can potentially participate in hyperconjugation with the benzene ring [19]. This increased number of hyperconjugative interactions enhances the electron-donating ability of the isopropyl groups [19] [14].
Computational studies using density functional theory have quantified the energetic contribution of hyperconjugation to the stability of alkyl-substituted benzenes [14]. These studies have shown that the hyperconjugative stabilization energy increases with the degree of branching in the alkyl substituent, explaining why isopropyl groups have a more pronounced electronic effect on the benzene ring compared to methyl groups [19] [14].
The hyperconjugation in 1,4-diisopropyl-2-methylbenzene also influences the conformational preferences of the molecule [19]. The most favorable conformations are those that maximize the overlap between the C-H sigma bonds of the alkyl groups and the pi orbitals of the benzene ring [19] [10]. This conformational preference further enhances the electronic effects of the substituents on the aromatic system [19] [14].
The spatial arrangement of the isopropyl groups in 1,4-diisopropyl-2-methylbenzene significantly influences the overall molecular geometry and properties [12] [20]. Being positioned at the para positions (1 and 4) of the benzene ring, these bulky substituents are oriented on opposite sides of the ring, minimizing direct steric interactions between them [12].
Each isopropyl group consists of a central carbon atom bonded to two methyl groups and the benzene ring . This branched structure creates a three-dimensional spatial arrangement that extends outward from the plane of the benzene ring [20]. The preferred conformation of these isopropyl groups is one where one methyl branch points above the plane of the ring and the other below, creating a staggered arrangement that minimizes torsional strain [12] [21].
The spatial positioning of the isopropyl groups affects the overall molecular volume and shape, contributing to the compound's physical properties such as boiling point, melting point, and solubility [22]. The bulky nature of these groups also creates regions of steric hindrance around the molecule, which can influence its reactivity patterns in various chemical transformations [20] [21].
The methyl group at position 2 of the benzene ring in 1,4-diisopropyl-2-methylbenzene introduces additional steric considerations that affect the overall molecular conformation [18]. This methyl group is positioned adjacent to one of the isopropyl groups (at position 1), creating a region of significant steric congestion [20] [18].
The orientation of this methyl group is influenced by its interactions with the neighboring isopropyl substituent [18]. To minimize steric repulsion, the methyl group tends to adopt a conformation that maximizes its distance from the bulky isopropyl group [20]. This conformational preference can lead to slight distortions in the planarity of the benzene ring in the vicinity of these substituents [18] [5].
The methyl group also affects the electronic properties of the molecule through both steric and electronic effects [18]. As an electron-donating group, it increases the electron density at the ortho and para positions relative to itself [18]. However, its steric presence can hinder the approach of reagents to these positions, creating a balance between electronic activation and steric deactivation [20] [18].
The rotation of substituents around the bonds connecting them to the benzene ring in 1,4-diisopropyl-2-methylbenzene encounters energy barriers that determine the molecule's conformational flexibility [12] [10]. These conformational energy barriers arise from steric interactions between the rotating groups and the rest of the molecule [12].
For the isopropyl groups, the rotational energy barrier is primarily determined by the steric interactions between the methyl branches of the isopropyl group and the adjacent hydrogen atoms on the benzene ring [12]. Computational studies have estimated this rotational barrier to be approximately 2-3 kcal/mol, which is low enough to allow free rotation at room temperature but high enough to create distinct conformational states [12] [10].
The methyl group at position 2 experiences a lower rotational barrier compared to the isopropyl groups due to its smaller size [12]. However, its rotation is still influenced by interactions with the adjacent isopropyl group at position 1 [12] [18]. The combined effect of these rotational barriers creates a complex conformational landscape for 1,4-diisopropyl-2-methylbenzene [12] [10].
Table 2: Estimated Conformational Energy Barriers in 1,4-Diisopropyl-2-methylbenzene
| Rotating Group | Approximate Energy Barrier (kcal/mol) |
|---|---|
| Isopropyl at position 1 | 2.5-3.0 |
| Isopropyl at position 4 | 2.0-2.5 |
| Methyl at position 2 | 1.0-1.5 |